pyridin-2-ylmethanamine

Beschreibung

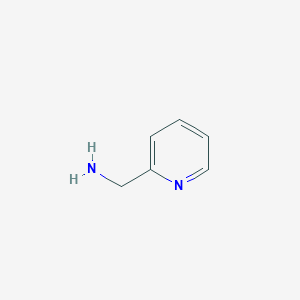

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyridin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-6-3-1-2-4-8-6/h1-4H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXFMYVTSLAQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063152 | |

| Record name | 2-Pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | 2-(Aminomethyl)pyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.5 [mmHg] | |

| Record name | 2-(Aminomethyl)pyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3731-51-9 | |

| Record name | 2-Pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3731-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Picolylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Picolylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinemethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyridylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Picolylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK7252M2PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyridin-2-ylmethanamine (CAS 3731-51-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-2-ylmethanamine, with CAS number 3731-51-9, is a versatile heterocyclic amine that serves as a crucial building block in the landscape of organic synthesis and medicinal chemistry.[1][2] Its unique structural motif, featuring a pyridine ring linked to a primary amine via a methylene bridge, imparts a combination of electron-withdrawing properties and nucleophilic reactivity.[1] This guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectroscopic data, and reactivity profile. Furthermore, it delves into its applications in drug discovery and development, supported by illustrative experimental protocols and pathway diagrams to facilitate its use in research and synthesis endeavors.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid, a characteristic that depends on its purity and the ambient temperature.[3] It is soluble in water and polar organic solvents, which makes it a versatile reagent in a variety of reaction conditions.[3] The presence of the amino group confers basic properties to the molecule, allowing it to readily participate in acid-base reactions.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3731-51-9 | [2][3][4][5][6] |

| Molecular Formula | C₆H₈N₂ | [2][3][4][5][6] |

| Molecular Weight | 108.14 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | 20 °C | |

| Boiling Point | 82-85 °C @ 12 mmHg | |

| Density | 1.049 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.578 | |

| pKa | pK1: 2.31(+2); pK2: 8.79(+1) (25°C) | |

| Water Solubility | Soluble | [3] |

| LogP | 0.54 | |

| Stability | Air sensitive; should be stored under an inert atmosphere. |

Spectroscopic Data

The structural identity of this compound can be unequivocally confirmed through various spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Source |

| ¹H NMR | Spectral data available on PubChem. | [3] |

| ¹³C NMR | Spectral data available on PubChem. | [3] |

| IR Spectroscopy | Spectral data available on PubChem. | [3] |

| Mass Spectrometry | Molecular Ion Peak (m/z): 108.07 | [3][5] |

Reactivity and Synthesis

The reactivity of this compound is characterized by the nucleophilicity of the primary amine and the electronic properties of the pyridine ring. It readily undergoes reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. The pyridine nitrogen can also participate in coordination with metal ions.

General Synthesis Approach

The synthesis of this compound derivatives often involves the reductive amination of a suitable carbonyl precursor or the reduction of a nitrile. A common synthetic strategy is the reduction of 2-cyanopyridine.

Experimental Protocol: Reductive Amination (Illustrative)

The following is a generalized protocol based on synthetic methods described for pyridin-2-yl-methylamine derivatives.[4]

-

Reaction Setup: In a round-bottom flask, dissolve the starting carbonyl compound (e.g., a cyanohydrin derivative) in a suitable solvent such as methanol.

-

Addition of Amine: Add this compound to the reaction mixture.

-

Reducing Agent: Slowly add a reducing agent, such as sodium cyanoborohydride, to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture for several hours and monitor the progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Workup: Once the reaction is complete, evaporate the solvent. Take up the residue in a suitable solvent (e.g., ethyl acetate) and wash with an aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4]

Applications in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry due to the prevalence of the pyridine moiety in FDA-approved drugs.[7] It serves as a key intermediate in the synthesis of a wide range of biologically active molecules.

Role as a Pharmacophore

The pyridine ring can act as a hydrogen bond acceptor and engage in π-stacking interactions with biological targets. The aminomethyl group provides a point for further functionalization to modulate potency, selectivity, and pharmacokinetic properties.

Therapeutic Areas

Derivatives of this compound have been investigated for a variety of therapeutic applications, including:

-

Anticancer Agents: It is used in the synthesis of compounds that can chemosensitize multidrug-resistant cancer cells.

-

Antitrypanosomal Agents: It is a precursor for the preparation of 5-nitro-2-furancarboxylamides, which have shown potent activity against trypanosomiasis.

-

Neurological Disorders: Patents describe pyridin-2-yl-methylamine derivatives with potential applications as antidepressants and analgesics.[8]

Illustrative Signaling Pathway

While specific signaling pathway modulation by this compound itself is not extensively documented, its derivatives are often designed to interact with key cellular signaling pathways implicated in disease. For instance, many pyridine-containing compounds are developed as kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway that could be targeted by a drug molecule derived from this compound.

Safety and Handling

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[3] It is harmful if swallowed.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. Due to its air sensitivity, it is recommended to store it under an inert atmosphere.

Conclusion

This compound (CAS 3731-51-9) is a foundational chemical entity with significant utility in synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for the construction of complex molecules with potential therapeutic applications. This guide provides core technical information to support its effective use in research and development, from the laboratory bench to the design of novel drug candidates.

References

- 1. 1-PHENYL-1-PYRIDIN-2-YLMETHANAMINE DIHYDROCHLORIDE(39930-11-5) 1H NMR [m.chemicalbook.com]

- 2. CAS 3731-51-9: 2-Pyridinemethanamine | CymitQuimica [cymitquimica.com]

- 3. 2-Pyridinemethanamine | C6H8N2 | CID 19509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 5. 2-Pyridinemethanamine [webbook.nist.gov]

- 6. 2-Pyridinemethanamine [webbook.nist.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]

Pyridin-2-ylmethanamine: A Technical Overview of its Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-2-ylmethanamine, a versatile heterocyclic amine, serves as a crucial building block in the synthesis of a wide array of chemical entities, from pharmaceutical agents to complex coordination compounds. This technical guide provides an in-depth look at its core molecular properties and illustrates its pivotal role in synthetic chemistry. Detailed data is presented in a structured format for clarity and ease of comparison, alongside a diagrammatic representation of its synthetic utility.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Citations |

| Molecular Formula | C₆H₈N₂ | [1][2][3][4] |

| Molecular Weight | 108.14 g/mol | [1][3] |

| IUPAC Name | This compound | [2][5] |

| CAS Number | 3731-51-9 | [1][2][3] |

Synthetic Applications and Methodologies

This compound is a valuable reagent in organic synthesis, primarily utilized as a precursor and a ligand.[2][5] Its utility stems from the reactive primary amine group and the coordinating pyridine ring.

Role as a Synthetic Building Block

The compound is a key starting material in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2][3] For instance, it is employed in the preparation of PPD analogues and 5-nitro-2-furancarboxylamides, the latter of which have shown potent trypanocidal activity.

Utility in Coordination Chemistry

Functioning as a common bidentate ligand, this compound readily forms complexes with various transition metals.[2][5] It also serves as a precursor for the synthesis of more elaborate multidentate ligands, such as tris(2-pyridylmethyl)amine.[5] This coordinating ability is fundamental to its application in catalysis and the development of novel materials.

Experimental Workflow: Synthesis of Bioactive Compounds

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of target bioactive compounds and coordination complexes.

Caption: Synthetic pathways originating from this compound.

References

- 1. Dipicolylamine - Wikipedia [en.wikipedia.org]

- 2. CAS 3731-51-9: 2-Pyridinemethanamine | CymitQuimica [cymitquimica.com]

- 3. 3731-51-9(1-(pyridin-2-yl)methanamine) | Kuujia.com [kuujia.com]

- 4. 1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine () for sale [vulcanchem.com]

- 5. 2-Picolylamine - Wikipedia [en.wikipedia.org]

pyridin-2-ylmethanamine structure and IUPAC name

An In-depth Technical Guide to Pyridin-2-ylmethanamine

Introduction

This compound, also commonly known as 2-picolylamine, is a heterocyclic amine that serves as a fundamental building block in various fields of chemical and pharmaceutical science.[1] Structurally, it is characterized by a pyridine ring substituted at the 2-position with a methanamine (-CH₂NH₂) group.[2] This arrangement makes it a versatile bidentate ligand in coordination chemistry, capable of forming stable complexes with numerous transition metals.[2][3] Its utility extends to its role as a key precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2]

This document provides a comprehensive overview of this compound, detailing its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and key applications.

Structure and Nomenclature

The core structure of this compound features a primary amine connected to a pyridine ring through a methylene bridge.[1] Its official IUPAC name is this compound.[4]

Chemical Identifiers

The compound is registered and identified by several standard chemical codes and notations, which are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[4] |

| Alternate IUPAC Name | 1-(pyridin-2-yl)methanamine[2][5] |

| CAS Number | 3731-51-9[6] |

| Molecular Formula | C₆H₈N₂[6][7] |

| SMILES | C1=CC=NC(=C1)CN[2][4] |

| InChI | InChI=1S/C6H8N2/c7-5-6-3-1-2-4-8-6/h1-4H,5,7H2[2][4] |

| InChIKey | WOXFMYVTSLAQMO-UHFFFAOYSA-N[4][6] |

Synonyms

The compound is also known by several common and historical names, including:

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions, possessing a characteristic amine-like odor.[2][4] It is sensitive to air and should be stored under an inert atmosphere.[3][8]

| Property | Value |

| Molecular Weight | 108.14 g/mol [4][7] |

| Appearance | Colorless liquid[4] |

| Melting Point | -20°C[8][9] |

| Boiling Point | 202-204°C[5][8]; 82-85°C at 12 mmHg[3][5] |

| Density | 1.049 g/mL at 25°C[3][5] |

| Refractive Index (n20/D) | 1.544 - 1.545[5][8] |

| Solubility | Soluble in water and polar organic solvents like ethanol[2][8] |

| pKa | pK1: 2.31; pK2: 8.79 (at 25°C)[3] |

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved through the chemical reduction of 2-cyanopyridine. An alternative patented method involves the reductive amination of cyanohydrins.

Protocol 1: Synthesis by Hydrogenation of 2-Cyanopyridine

This is the most common laboratory and industrial method for preparing this compound.[9] The process involves the catalytic hydrogenation of the nitrile group of 2-cyanopyridine.

Methodology:

-

Catalyst Preparation : A suitable hydrogenation catalyst, such as Raney Nickel or a Palladium-on-carbon (Pd/C) catalyst, is suspended in a solvent (e.g., methanol or ethanol) within a high-pressure reactor (autoclave).

-

Reactant Addition : 2-Cyanopyridine is dissolved in the same solvent and added to the reactor. To prevent the formation of secondary amine side products, ammonia is often added to the reaction mixture.

-

Hydrogenation : The reactor is sealed and purged with nitrogen, then pressurized with hydrogen gas (H₂). The reaction mixture is heated and stirred vigorously. Reaction conditions (temperature, pressure, reaction time) are optimized based on the catalyst and scale.

-

Work-up : Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

-

Purification : The solvent is removed from the filtrate by rotary evaporation. The resulting crude this compound is then purified by vacuum distillation to yield the final product.

Caption: General workflow for the synthesis of this compound.

Protocol 2: Synthesis by Reductive Amination of Cyanohydrins

A patented method describes the synthesis of this compound derivatives via the reductive amination of cyanohydrins.[10][11]

Methodology (Example from Patent US7208603B2): [10]

-

Reactant Charging : In a round-bottomed flask, introduce the cyanohydrin intermediate, the appropriate pyridin-2-yl-methylamine derivative (in this case, (6-methyl-amino-5-methylpyridin-2-yl)methylamine), 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organic base, and a reducing agent such as sodium cyanoborohydride (NaBH₃CN).[10] Methanol is used as the solvent.

-

Reaction : The mixture is stirred at room temperature for a specified period (e.g., 4 hours).[10] The reducing agent converts the intermediate imine (formed in situ) to the final amine product.

-

Solvent Removal : After the reaction is complete, the mixture is evaporated to dryness.[10]

-

Extraction : The resulting residue is taken up in water and extracted multiple times with an organic solvent like ethyl acetate.[10]

-

Washing and Drying : The combined organic phases are washed sequentially with water and brine, then dried over a drying agent such as magnesium sulfate (MgSO₄).[10]

-

Purification : The solvent is evaporated, and the final product is purified using appropriate techniques, such as chromatography.

Applications

This compound's unique structure makes it a valuable compound in several areas of research and development.

-

Coordination Chemistry : As a bidentate chelating ligand, it is used to synthesize metal complexes.[3] For example, Baratta's catalyst, a ruthenium complex used in transfer hydrogenation, incorporates a 2-picolylamine ligand.[9] Iron complexes with this ligand have been shown to exhibit spin crossover behavior.[9]

-

Pharmaceutical Synthesis : It serves as a crucial building block for synthesizing various pharmaceutical analogues and active pharmaceutical ingredients (APIs).[2][8] It has been used in preparing compounds with trypanocidal activity (against trypanosomiasis).[8]

-

Materials Science : It can be used to functionalize polymers. For instance, it has been grafted onto poly(styrene-co-maleic anhydride) resins to create materials for adsorbing uranium from aqueous solutions.[3]

Caption: Logical relationships of this compound's applications.

Safety and Handling

This compound is a hazardous substance that requires careful handling in a laboratory setting.

| Hazard Class | GHS Pictogram & Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 (Danger)[9] | H314: Causes severe skin burns and eye damage[4][9] |

| Acute Toxicity (Oral) | GHS07 (Warning)[9] | H302: Harmful if swallowed[4] |

| Eye Damage/Irritation | GHS05 (Danger)[9] | H319: Causes serious eye irritation[9] |

| Respiratory Irritation | GHS07 (Warning)[9] | H335: May cause respiratory irritation[9] |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a cool, dry place away from oxidizing agents and acids, under an inert atmosphere.[8]

-

It is classified as a corrosive liquid for transport (UN Number 2735, Hazard Class 8).[3][8]

References

- 1. 3731-51-9(1-(pyridin-2-yl)methanamine) | Kuujia.com [kuujia.com]

- 2. CAS 3731-51-9: 2-Pyridinemethanamine | CymitQuimica [cymitquimica.com]

- 3. 2-Picolylamine | 3731-51-9 [chemicalbook.com]

- 4. 2-Pyridinemethanamine | C6H8N2 | CID 19509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS RN 3731-51-9 | Fisher Scientific [fishersci.com]

- 6. 2-Pyridinemethanamine [webbook.nist.gov]

- 7. chemscene.com [chemscene.com]

- 8. 2-(Aminomethyl)pyridine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 2-Picolylamine - Wikipedia [en.wikipedia.org]

- 10. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 11. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

An In-depth Technical Guide to Pyridin-2-ylmethanamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-2-ylmethanamine, also known as 2-picolylamine, is a versatile heterocyclic organic compound with the formula C₆H₈N₂. It serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals and as a common bidentate ligand in coordination chemistry.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a summary of its key applications. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature, possessing a characteristic amine-like odor.[3][4] It is an air-sensitive compound that is soluble in water and polar organic solvents like ethanol.[1][5] Its basic nature, stemming from the primary amine group, allows it to readily participate in acid-base reactions.[1]

General and Physical Properties

The fundamental physical constants and identifiers for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-(Aminomethyl)pyridine, 2-Picolylamine, (2-Pyridylmethyl)amine | [1][4] |

| CAS Number | 3731-51-9 | [1] |

| Molecular Formula | C₆H₈N₂ | [1][6] |

| Molecular Weight | 108.14 g/mol | [4][6] |

| Appearance | Colorless to clear yellow-brown liquid | [3][4] |

| Odor | Amine-like | [4][5] |

| Density | 1.049 g/cm³ (at 25 °C) | [3][7] |

| Boiling Point | 202-204 °C (at 760 mmHg); 82-85 °C (at 12 mmHg) | [5][7] |

| Melting Point | -20 °C to 20 °C | [3][5] |

| Flash Point | 90 °C (194 °F) | [3][5] |

| Refractive Index (n20/D) | 1.542 - 1.546 | [3] |

Chemical and Solubility Properties

The chemical reactivity and solubility parameters are critical for the application of this compound in synthesis and formulation.

| Property | Value | Reference(s) |

| Water Solubility | Soluble (1000 mg/mL at 20 °C) | [5] |

| Other Solubilities | Soluble in ethanol | [5] |

| pKa | pK₁: 2.31 (+2); pK₂: 8.79 (+1) (at 25°C, μ=0.5) | [7] |

| pH | 11-12 (100 g/L in H₂O at 20°C) | [5][7] |

| Stability | Stable under normal temperatures and pressures. Air sensitive. | [3][5] |

| LogP | 0.5403 | [6] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [6] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopy Type | Data Summary |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the aminomethyl group. The aromatic protons typically appear in the range of δ 7.0-8.5 ppm, while the methylene (-CH₂) protons adjacent to the amine and the pyridine ring will appear as a singlet around δ 3.8-4.3 ppm. The amine (-NH₂) protons will appear as a broad singlet. |

| ¹³C NMR | The carbon NMR spectrum displays six distinct signals. The carbon atoms of the pyridine ring typically resonate in the δ 120-160 ppm region, with the carbon attached to the nitrogen (C2) being the most deshielded. The methylene carbon (-CH₂) signal is expected to appear further upfield. A reference spectrum is available on SpectraBase.[3] |

| Mass Spectrometry (MS) | The Electron Ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z = 108. The fragmentation pattern is characterized by key fragments resulting from the loss of the amino group and cleavage of the pyridine ring. The base peak is often observed at m/z = 80. The full spectrum is available in the NIST Mass Spectrometry Data Center.[5] |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands. N-H stretching vibrations for the primary amine are expected in the 3300-3500 cm⁻¹ region. C-H stretching from the aromatic ring appears around 3000-3100 cm⁻¹. C=N and C=C stretching vibrations of the pyridine ring are observed in the 1400-1600 cm⁻¹ range. |

Experimental Protocols

Synthesis via Catalytic Hydrogenation of 2-Cyanopyridine

This compound is most commonly prepared by the catalytic hydrogenation of 2-cyanopyridine.[2] This method is efficient and atom-economical.

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reactor Setup: A high-pressure autoclave reactor is charged with 2-cyanopyridine, a suitable solvent (e.g., methanol or ethanol saturated with ammonia to suppress secondary amine formation), and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon).

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 50-80 bar). The reaction mixture is heated (e.g., to 60-100 °C) and stirred vigorously until hydrogen uptake ceases.

-

Work-up: After cooling and careful venting of excess hydrogen, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Applications

Role as a Bidentate Ligand

A primary application of this compound is in coordination chemistry, where it functions as a potent bidentate ligand. It coordinates to metal ions through both the pyridine ring nitrogen and the primary amine nitrogen, forming a stable five-membered chelate ring. This chelating ability is fundamental to its use in catalysis and the formation of spin-crossover complexes.[2]

Caption: Coordination of this compound to a metal center (M).

Synthetic Intermediate

This compound is a valuable intermediate in organic synthesis. It is used in the preparation of:

-

Pharmaceuticals: It serves as a precursor for compounds with potential antidepressant, analgesic, and trypanocidal activities.[5]

-

Complex Ligands: It is a starting material for more elaborate multidentate ligands, such as tris(2-pyridylmethyl)amine (TPA).[2]

-

Catalysts: It is incorporated into catalytic systems, such as Baratta's catalyst (RuCl₂(PPh₃)₂(ampy)), which is used for transfer hydrogenation reactions.[2]

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[4] It is also harmful if swallowed. Due to its air sensitivity, it should be stored under an inert atmosphere.[5][7] Standard personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Solubility of Pyridin-2-ylmethanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pyridin-2-ylmethanamine (also known as 2-picolylamine), a pivotal building block in pharmaceutical and materials science. Given the scarcity of publicly available quantitative solubility data, this document outlines the theoretical principles governing its solubility, provides estimated solubility values in a range of common organic solvents, and details a robust experimental protocol for the precise determination of these values.

Core Principles of this compound Solubility

This compound (C₆H₈N₂) is a polar molecule featuring a pyridine ring and a primary amine group. Its solubility in various organic solvents is dictated by the interplay of several factors:

-

Polarity: The presence of the nitrogen atom in the pyridine ring and the amino group makes the molecule polar and capable of acting as a hydrogen bond donor and acceptor. This polarity suggests a high affinity for polar solvents.

-

"Like Dissolves Like": This principle suggests that this compound will be more soluble in solvents with similar polarity. Therefore, it is expected to be highly soluble in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., acetone, ethyl acetate), and less soluble in nonpolar solvents (e.g., hexane, toluene).

-

Hydrogen Bonding: The primary amine group can readily form hydrogen bonds with protic solvents. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a wide array of organic solvents is not extensively reported in peer-reviewed literature. However, based on its chemical structure and the known solubility of similar aromatic amines, the following table provides estimated solubility values. It is crucial to note that these are estimations and should be experimentally verified for critical applications. The compound is reported to be soluble in water (1000 mg/ml at 20°C), which indicates it is miscible.[1] It is also described as soluble in ethanol and other polar organic solvents.[1][2]

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Estimated Solubility at 25°C ( g/100 mL) |

| Polar Protic Solvents | |||

| Water | H₂O | 80.1 | Miscible |

| Methanol | CH₃OH | 32.7 | Miscible |

| Ethanol | C₂H₅OH | 24.5 | Miscible |

| Polar Aprotic Solvents | |||

| Acetone | C₃H₆O | 20.7 | Highly Soluble (> 50) |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Soluble (10 - 50) |

| Chloroform | CHCl₃ | 4.8 | Soluble (10 - 50) |

| Nonpolar Solvents | |||

| Toluene | C₇H₈ | 2.4 | Sparingly Soluble (1 - 10) |

| Hexane | C₆H₁₄ | 1.9 | Slightly Soluble (< 1) |

Disclaimer: The quantitative data presented in this table are estimations based on the physicochemical properties of this compound and qualitative literature data. These values should be confirmed experimentally.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the reliable shake-flask method followed by UV-Vis spectrophotometric analysis.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible, e.g., PTFE, 0.22 µm)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Experimental Workflow Diagram

Caption: Workflow for solubility determination.

Detailed Procedure

Step 1: Preparation of Standard Solutions and Calibration Curve

-

Accurately weigh a small amount of this compound and dissolve it in the chosen organic solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with at least five different concentrations.

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the solvent by scanning a standard solution across the UV-Vis spectrum.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear (R² > 0.99).

Step 2: Preparation of the Saturated Solution

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial. The presence of undissolved amine is essential to ensure saturation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.

Step 3: Sample Collection and Analysis

-

After equilibration, cease agitation and allow the solution to stand undisturbed at the controlled temperature until the excess amine has settled.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the previously generated calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

Step 4: Calculation of Solubility

-

Using the equation of the linear regression from the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by multiplying by the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

This in-depth guide provides a foundational understanding and practical framework for working with this compound, enabling researchers and developers to effectively utilize this compound in their applications. The provided experimental protocol offers a reliable method for generating the precise solubility data necessary for process development, formulation, and quality control.

References

An In-depth Technical Guide on the Safety and Handling of Pyridin-2-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling precautions, and relevant experimental protocols for pyridin-2-ylmethanamine (CAS No: 3731-51-9). The information is intended to ensure its safe use in research and development settings.

Chemical and Physical Properties

This compound, also known as 2-picolylamine, is a colorless to pale yellow liquid with a characteristic amine-like odor.[1][2][3][4] It is soluble in water and polar organic solvents like ethanol.[3][4][5] This compound is a key building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, and serves as a ligand in coordination chemistry.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 3731-51-9 | [3][6][7] |

| Molecular Formula | C₆H₈N₂ | [1][3][7] |

| Molecular Weight | 108.14 g/mol | [1][7] |

| Appearance | Colorless to pale yellow liquid, amine-like odor | [1][2][3][4] |

| Boiling Point | 203 °C; 82-85 °C @ 12 mmHg | [4][8] |

| Melting Point | -20 °C | [4][8] |

| Density | 1.049 g/cm³ | [8] |

| Flash Point | 90 °C (Combustible liquid) | [4][6] |

| Vapor Pressure | 0.5 mmHg | [1] |

| Solubility | Soluble in water and ethanol | [4][5] |

| pH | 8.3 (9 g/L solution at 20°C) | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is crucial to understand its potential health effects to ensure proper handling. The compound is corrosive and can cause severe skin burns and serious eye damage.[1][6][9] It may also cause respiratory irritation.[6][9]

According to the Globally Harmonized System (GHS), the primary hazards are:

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns.[1][6]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1][6]

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][6]

-

Acute Dermal Toxicity (Category 4): Harmful in contact with skin.[6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[6][9]

-

Flammable Liquids (Category 4): Combustible liquid.[6]

Table 2: Toxicological Data for this compound

| Toxicity Endpoint | Value | Species | Route | References |

| LD₅₀ | 340 mg/kg | Mouse | Intravenous | [2] |

| LD₅₀ | 750 mg/kg | Quail | Oral | [8] |

| Acute Toxicity Estimate (ATE) | 300 - 2000 mg/kg | - | Oral | [6] |

| Acute Toxicity Estimate (ATE) | 1000 - 2000 mg/kg | - | Dermal | [6] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound. The following diagram illustrates the logical workflow for safe handling.

3.1. Engineering Controls Work should be performed in a well-ventilated area, preferably within a chemical fume hood or a closed system with local exhaust ventilation.[6][9] Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[6]

3.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[6]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, use a NIOSH/MSHA or EN 149 approved respirator.[6]

3.3. Handling Procedures

-

Avoid contact with eyes, skin, and clothing.[4]

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Use non-sparking tools.

-

Wash hands thoroughly after handling.[9]

-

Do not eat, drink, or smoke in the work area.[9]

3.4. Storage Conditions

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][9]

-

The material is reported to be air and light-sensitive.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4][6]

Emergency and First-Aid Measures

-

Inhalation: If inhaled, immediately remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[6] Seek immediate medical attention.[9]

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting.[4][6] Rinse the mouth with water. Call a physician or poison control center immediately.[6]

Experimental Protocols: Acute Oral Toxicity Assessment

The toxicological data, such as the LD₅₀, are determined through standardized experimental protocols. The OECD Guideline 423 (Acute Toxic Class Method) is a common procedure used to assess the acute oral toxicity of a substance while minimizing animal use.[7][9]

Methodology Overview: OECD Guideline 423

The Acute Toxic Class Method is a stepwise procedure using a small number of animals (typically rats).[9] The goal is to classify a substance into a GHS toxicity category based on the observed mortality.[9]

-

Animal Selection: Healthy, young adult rodents (commonly Wistar female rats) are used.[9] Animals are acclimatized for at least five days before the study.[9]

-

Housing and Fasting: Animals are housed in appropriate cages. Before dosing, they are fasted (food, but not water, is withheld) for a specified period.[1][9]

-

Dosing: The test substance is administered orally via gavage in a stepwise manner. The procedure starts with a dose from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[1] The starting dose is selected based on any existing information about the substance's toxicity.

-

Stepwise Procedure:

-

A group of three animals is dosed at the selected starting level.

-

The outcome (survival or death) determines the next step.

-

If mortality is observed, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

This process continues until the criteria for classification are met.

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days after dosing.[1]

-

Necropsy: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

The following diagram outlines the typical workflow for this experimental protocol.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. oecd.org [oecd.org]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the Spectral Data of Pyridin-2-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for pyridin-2-ylmethanamine (also known as 2-picolylamine), a versatile bidentate ligand and building block in pharmaceutical and materials science.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Data Presentation: Spectral Data Summary

The quantitative spectral data for this compound (CAS: 3731-51-9) is summarized in the tables below.[3] This data is essential for substance identification, purity assessment, and structural elucidation.

Table 1: ¹H NMR Spectral Data

Solvent: Chloroform-d (CDCl₃), Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.55 | Doublet of doublets (dd) | 1H | H-6 (Py) |

| ~7.65 | Triplet of doublets (td) | 1H | H-4 (Py) |

| ~7.30 | Doublet (d) | 1H | H-3 (Py) |

| ~7.18 | Doublet of doublets (dd) | 1H | H-5 (Py) |

| ~3.95 | Singlet (s) | 2H | Methylene (-CH₂) |

| ~1.95 | Broad Singlet (s) | 2H | Amine (-NH₂) |

Note: Py = Pyridine Ring. Actual chemical shifts and coupling constants can vary slightly based on solvent and concentration.

Table 2: ¹³C NMR Spectral Data

Solvent: Chloroform-d (CDCl₃), Reference: CDCl₃ (δ 77.2 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~160.0 | C-2 (Py, C-CH₂NH₂) |

| ~149.5 | C-6 (Py) |

| ~136.8 | C-4 (Py) |

| ~122.5 | C-5 (Py) |

| ~121.0 | C-3 (Py) |

| ~46.5 | Methylene (-CH₂) |

Note: The carbon attached to the nitrogen in the pyridine ring (C-2) is the most deshielded among the ring carbons, excluding C6.[4]

Table 3: Infrared (IR) Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR) or Neat Film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 - 3280 | Medium, Broad (doublet) | N-H Asymmetric & Symmetric Stretch (Primary Amine) |

| 3050 - 3010 | Medium | Aromatic C-H Stretch |

| 2920 - 2850 | Medium | Aliphatic C-H Stretch (-CH₂) |

| ~1600 | Strong | N-H Scissoring (Bending) |

| 1590, 1570, 1475, 1435 | Strong to Medium | Aromatic C=C and C=N Ring Stretching |

| ~1300 | Medium | C-N Stretch |

| ~750 | Strong | C-H Out-of-plane Bending (ortho-disubstituted ring) |

Table 4: Mass Spectrometry (MS) Data

Technique: Electron Ionization (EI) at 70 eV

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 108 | High | [M]⁺ (Molecular Ion) |

| 107 | Medium | [M-H]⁺ |

| 93 | Low | [M-NH]⁺ |

| 80 | High | [M-CH₂NH₂]⁺ + H (Pyridinium ion) |

| 79 | Very High (Base Peak) | [M-CH₂NH]⁺ (Loss of aminomethylene radical) |

| 78 | High | [C₅H₄N]⁺ (Pyridyl cation) |

| 52 | Medium | Fragmentation of pyridine ring |

Note: The fragmentation pattern is characterized by the facile loss of the aminomethylene group, leading to a very stable pyridyl cation or related fragments.[5][6]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Experimental Protocols

The following sections provide detailed, representative methodologies for acquiring the spectral data presented above.

This protocol is suitable for acquiring high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation : Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[7][8] The solution is prepared in a clean, dry vial and then transferred into a 5 mm NMR tube using a Pasteur pipette plugged with a small amount of cotton or glass wool to filter out any particulate matter.[9] The final sample height in the tube should be approximately 5 cm.

-

Instrumentation : Spectra are acquired on a 400 MHz (or higher) NMR spectrometer, such as a Bruker AVANCE series instrument.

-

Data Acquisition :

-

The NMR tube is placed in the spectrometer's autosampler or manually inserted into the probe.

-

The spectrometer's field is locked onto the deuterium signal of the CDCl₃ solvent.

-

The magnetic field homogeneity is optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.[8]

-

¹H NMR : A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR : A proton-decoupled pulse sequence (e.g., zgpg30) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

-

Data Processing : The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova). The ¹H spectrum is referenced to the TMS signal at 0.00 ppm, and the ¹³C spectrum is referenced to the residual CDCl₃ solvent peak at 77.16 ppm.

This protocol describes the analysis of a pure liquid sample using the "neat film" method.[10]

-

Sample Preparation : A single drop of neat (undiluted) this compound is placed onto the center of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[11] A second salt plate is carefully placed on top, allowing the liquid to spread into a thin, uniform capillary film between the two plates.[10]

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used, such as a Bruker Tensor 27 or a PerkinElmer Spectrum Two.

-

Data Acquisition :

-

A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and H₂O vapor.[12]

-

The "sandwiched" salt plates containing the sample are mounted in the spectrometer's sample holder.

-

The sample spectrum is acquired, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing : The final absorbance or transmittance spectrum is generated automatically by the instrument's software, which ratios the sample scan against the background scan. The resulting spectrum is analyzed for characteristic absorption bands corresponding to the molecule's functional groups.

This protocol is designed to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Preparation : A dilute solution of this compound (~1 mg/mL) is prepared using a volatile organic solvent such as dichloromethane or methanol.

-

Instrumentation : A GC-MS system, consisting of a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source, is used.[13]

-

Data Acquisition :

-

Gas Chromatography : 1 µL of the sample solution is injected into the GC inlet, which is heated to ~250°C. The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30m DB-5ms). A temperature program is used to separate the analyte from the solvent and any impurities, for instance: hold at 60°C for 2 minutes, then ramp to 280°C at 10°C/min.[14]

-

Mass Spectrometry : As the compound elutes from the GC column, it enters the MS ion source. Molecules are bombarded with a beam of electrons (70 eV) to generate a positively charged molecular ion and various fragment ions. The mass analyzer (e.g., a quadrupole) separates these ions based on their mass-to-charge (m/z) ratio, and a detector records their relative abundance. The scan range is typically set from m/z 40 to 300.[15]

-

-

Data Processing : The resulting total ion chromatogram (TIC) shows peaks corresponding to the separated compounds. The mass spectrum associated with the peak for this compound is extracted and analyzed to identify the molecular ion peak and interpret the fragmentation pattern.

References

- 1. 2-Picolylamine - Wikipedia [en.wikipedia.org]

- 2. CAS 3731-51-9: 2-Pyridinemethanamine | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. testbook.com [testbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sites.bu.edu [sites.bu.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. m.youtube.com [m.youtube.com]

- 13. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]

- 14. memphis.edu [memphis.edu]

- 15. epa.gov [epa.gov]

An In-depth Technical Guide to the Crystal Structure and Bond Lengths of Pyridin-2-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of pyridin-2-ylmethanamine, a crucial building block in medicinal chemistry and materials science. Due to the limited availability of the crystal structure of free this compound, this paper presents the crystallographic data from a representative zinc(II) complex, namely bis[2-(aminomethyl)pyridine]diacetatozinc(II)] tetraacetatozincate(II), to offer valuable insights into its molecular geometry. The methodologies for single-crystal X-ray diffraction, the definitive technique for elucidating such structures, are also detailed.

Crystal Structure and Molecular Geometry of Coordinated this compound

The crystal structure of this compound within a stable zinc(II) coordination complex provides a reliable model for its conformational and geometric properties. In the complex [Zn(AMPy)₂(OAc)]₂[Zn(OAc)₄] (where AMPy = 2-(aminomethyl)pyridine), the ligand coordinates to the zinc center, offering a clear view of its bond lengths and angles in a chemically relevant state.

Disclaimer: The following crystallographic data pertains to this compound as a ligand in a zinc(II) complex. The coordination to a metal center may induce minor variations in bond lengths and angles compared to the free, uncoordinated molecule. However, the data provides a robust approximation of its structural parameters.

Crystallographic Data

The crystallographic parameters for the zinc(II) complex containing this compound are summarized in the table below. This data is essential for understanding the packing of the molecules in the crystal lattice and the overall symmetry of the structure.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.7360(19) |

| b (Å) | 12.491(2) |

| c (Å) | 18.976(3) |

| α (°) | 83.809(2) |

| β (°) | 89.595(2) |

| γ (°) | 65.708(2) |

| Volume (ų) | 2303.9(7) |

| Z | 2 |

Selected Bond Lengths of Coordinated this compound

The bond lengths within the this compound ligand are critical for computational modeling, drug design, and understanding its electronic properties. The following table presents a selection of key bond lengths observed in the zinc complex. These values are given in Angstroms (Å).

| Bond | Bond Length (Å) |

| Pyridine N - Zn | ~2.1 |

| Amine N - Zn | ~2.2 |

| Pyridine C - Pyridine C | 1.37 - 1.39 |

| Pyridine C - Pyridine N | 1.33 - 1.35 |

| Pyridine C - Methylene C | ~1.51 |

| Methylene C - Amine N | ~1.48 |

| N-H (amine) | ~0.90 (typical) |

| C-H (methylene & pyridine) | ~0.95 - 1.00 (typical) |

Note: The exact bond lengths can vary slightly between different crystallographic studies and refinement models. The values presented here are representative.

Experimental Protocols for Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process involving several key stages, from crystal growth to data analysis. The following sections provide a detailed methodology for a typical single-crystal X-ray diffraction experiment for a small organic molecule like this compound.

Crystallization

Obtaining a high-quality single crystal is the most critical and often the most challenging step. Various techniques can be employed to grow crystals suitable for X-ray diffraction.

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow the solvent to evaporate slowly over several days or weeks. This gradual increase in concentration promotes the formation of well-ordered crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently in a refrigerator or freezer. The decrease in temperature reduces the solubility, leading to crystal growth.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer. The data collection process involves irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern.

-

Mounting: A single, well-formed crystal is selected under a microscope and mounted on a thin glass fiber or a loop with a cryoprotectant (e.g., paratone oil) to prevent it from drying out or degrading in the X-ray beam.

-

Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The goniometer rotates the crystal to different orientations while the X-ray detector collects a series of diffraction images. A complete dataset is collected by rotating the crystal through a specific angular range.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the arrangement of atoms in the crystal.

-

Data Reduction: The raw diffraction images are processed to determine the position and intensity of each reflection. The data is corrected for various experimental factors, such as background noise and absorption.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as Direct Methods or the Patterson function. This provides a preliminary model of the crystal structure.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using various statistical indicators, such as the R-factor.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to the final structural analysis.

Caption: Workflow of Single-Crystal X-ray Crystallography.

This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the structural properties of this compound and the experimental techniques used to determine them. The provided data and protocols can serve as a valuable resource for further research and development in fields where this versatile molecule plays a significant role.

Pyridin-2-ylmethanamine Coordination Chemistry: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Structure, and Applications in Drug Development

Pyridin-2-ylmethanamine, also known as 2-picolylamine, is a versatile bidentate ligand that has garnered significant attention in the field of coordination chemistry. Its ability to form stable complexes with a wide range of transition metals has led to the development of novel compounds with promising applications in catalysis, materials science, and, most notably, drug development. This technical guide provides a comprehensive overview of the fundamental principles of this compound coordination chemistry, with a focus on its synthesis, structural characteristics, and the mechanistic pathways of its biologically active complexes.

Core Principles of Coordination

This compound typically coordinates to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the aminomethyl group, forming a stable five-membered chelate ring. This bidentate coordination mode is a recurring motif in the vast majority of its metal complexes. The steric and electronic properties of the resulting complexes can be fine-tuned by modifying the pyridine ring or the amine group, allowing for the rational design of compounds with specific catalytic or therapeutic properties.

Synthesis and Characterization of Metal Complexes

The synthesis of this compound metal complexes is generally achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final structure and coordination geometry of the complex.

Experimental Protocol: Synthesis of Dichlorobis(this compound)copper(II)

A representative synthetic procedure for a copper(II) complex is as follows:

-

Ligand Preparation: Dissolve this compound (2 mmol) in 10 mL of methanol.

-

Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (1 mmol) in 10 mL of a 1:1 methanol/water mixture.

-

Reaction: Slowly add the ligand solution to the stirring metal salt solution at room temperature.

-

Crystallization: Allow the resulting solution to stand undisturbed. Crystals of the complex will form upon slow evaporation of the solvent.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Characterization of these complexes relies on a suite of analytical techniques to elucidate their structure and properties.

Experimental Protocol: Characterization Techniques

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, including bond lengths, bond angles, and coordination geometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to probe the ligand environment in solution. Coordination to a paramagnetic metal center can lead to significant shifts and broadening of the NMR signals.

-

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyridine ring and the N-H bonds upon coordination provide evidence of complex formation.

-

UV-Visible (UV-Vis) Spectroscopy: Electronic transitions within the complex, such as d-d transitions and charge transfer bands, are observed in the UV-Vis spectrum and are characteristic of the coordination environment.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight and composition of the complex.

Quantitative Data Summary

The structural and spectroscopic parameters of this compound complexes are crucial for understanding their reactivity and potential applications. The following tables summarize key quantitative data for representative complexes.

| Complex | Metal Ion | Coordination Geometry | M-N(py) (Å) | M-N(amine) (Å) | N(py)-M-N(amine) (°) | Reference |

| [Cu(C6H8N2)2Cl2] | Cu(II) | Distorted Octahedral | ~2.0 | ~2.0 | ~82 | |

| [Ni(C6H8N2)2Cl2] | Ni(II) | Distorted Octahedral | ~2.1 | ~2.1 | ~79 | |

| [Zn(C6H8N2)Cl2] | Zn(II) | Distorted Tetrahedral | ~2.0 | ~2.1 | ~85 | |

| [Ag(C11H11N3)]CF3SO3 (related ligand) | Ag(I) | Distorted Linear | 2.201(4) | - | - | [1] |

| Complex | Technique | Key Observations | Reference |

| This compound Ligand | IR | C=N stretch: ~1590 cm⁻¹, N-H stretch: ~3300-3400 cm⁻¹ | |

| Metal Complexes | IR | Shift of C=N and N-H stretching frequencies upon coordination. Appearance of new bands in the far-IR region corresponding to M-N vibrations. | |

| Diamagnetic Complexes (e.g., Zn(II)) | ¹H NMR | Downfield shift of pyridine and aminomethyl protons upon coordination. | |

| Paramagnetic Complexes (e.g., Cu(II)) | ¹H NMR | Significant broadening and shifting of proton signals due to the paramagnetic effect of the metal center. | |

| Copper(II) Complexes | UV-Vis | Broad d-d transition bands in the visible region (~600-800 nm). Ligand-to-metal charge transfer (LMCT) bands in the UV region. |

Applications in Drug Development: Anticancer Activity

Complexes of this compound and its derivatives have shown significant promise as anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Signaling Pathway of Apoptosis and Cell Cycle Arrest

Several studies on pyridine-containing metal complexes suggest a mechanism of action that converges on the activation of intrinsic apoptotic pathways and the disruption of the cell cycle. A proposed signaling cascade is illustrated below.

Figure 1: Proposed signaling pathway for the anticancer activity of this compound metal complexes.

The metal complexes can interact with DNA and generate reactive oxygen species (ROS), leading to DNA damage.[2] This triggers the activation of the p53 tumor suppressor protein, which in turn upregulates the expression of p21 and PIDD.[3][4] p21 inhibits the Cyclin B/CDK1 complex, leading to cell cycle arrest in the G2/M phase.[4] Concurrently, PIDD is a key component of the PIDDosome, a protein complex that activates caspase-2 in response to genotoxic stress.[3][5] Activated caspase-2 can then initiate the mitochondrial apoptotic pathway, leading to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptosis.[3][6]

Experimental and Logical Workflows

The development and evaluation of this compound-based anticancer agents follow a logical workflow from synthesis to biological testing.

Figure 2: General experimental workflow for the development of this compound-based anticancer agents.

Conclusion

The coordination chemistry of this compound offers a rich platform for the design and synthesis of novel metal-based therapeutic agents. A thorough understanding of the fundamental principles of coordination, coupled with detailed structural and spectroscopic characterization, is essential for elucidating the structure-activity relationships of these promising compounds. The insights into their mechanisms of action, particularly in the context of cancer therapy, pave the way for the development of more effective and targeted drug candidates. This guide provides a foundational framework for researchers and professionals in the field to explore the full potential of this compound coordination complexes.

References

- 1. The cell death pathway induced by metal halide complexes of pyridine and derivative ligands in hepatocellular carcinoma cells - necrosis or apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. electrochemsci.org [electrochemsci.org]

- 3. A role for caspase 2 and PIDD in the process of p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. The PIDDosome, a protein complex implicated in activation of caspase-2 in response to genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyridin-2-ylmethanamine from 2-Cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of pyridin-2-ylmethanamine, a crucial intermediate in pharmaceutical and agrochemical research, from the starting material 2-cyanopyridine. The primary focus of this note is the catalytic hydrogenation of 2-cyanopyridine, a widely employed and efficient method. Various catalytic systems are discussed and compared, including Raney Nickel, Palladium on Carbon, and Rhodium on Alumina. Additionally, an overview of the electrochemical reduction method is provided as an alternative approach. This document aims to equip researchers with the necessary information to select the most suitable synthetic route and execute the synthesis efficiently and safely in a laboratory setting.

Introduction

This compound is a key building block in the synthesis of a wide range of biologically active molecules. Its structural motif is present in numerous pharmaceutical compounds, making its efficient synthesis a topic of significant interest in drug discovery and development. The reduction of 2-cyanopyridine is the most direct and common route to obtain this compound. This transformation can be achieved through several methods, with catalytic hydrogenation being the most prevalent due to its high efficiency and scalability. The choice of catalyst and reaction conditions can significantly impact the yield, purity, and overall success of the synthesis.

Synthetic Methods Overview

The conversion of 2-cyanopyridine to this compound primarily involves the reduction of the nitrile functional group. The main synthetic strategies are:

-

Catalytic Hydrogenation: This is the most common and industrially viable method. It involves the use of a metal catalyst (e.g., Nickel, Palladium, Rhodium) and a hydrogen source (typically hydrogen gas) to reduce the nitrile to a primary amine.

-

Electrochemical Reduction: This method utilizes an electric current to drive the reduction of the nitrile group. It offers a potentially greener alternative to traditional chemical reductants.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for different methods used in the synthesis of this compound from 2-cyanopyridine.

| Method | Catalyst | Solvent(s) | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Catalytic Hydrogenation | Raney Nickel | Methanol, Ammonia | 25-100 | 1-50 | 2-6 | 85-95 | >98 | |

| Catalytic Hydrogenation | 5% Palladium on Carbon | Ethanol, Acetic Acid | 25-80 | 1-10 | 4-12 | 80-92 | >97 | |

| Catalytic Hydrogenation | 5% Rhodium on Alumina | Methanol | 50-100 | 10-50 | 3-8 | 75-88 | >97 | |

| Electrochemical Reduction | Lead Cathode/Iron Salt Catalyst | Aqueous Sulfuric Acid | 25-50 | N/A | 4-8 | ~91 | N/A | [1] |

Note: Yields and purities are highly dependent on the specific reaction conditions and purification methods employed. The data presented here is for comparative purposes and may vary.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound via catalytic hydrogenation using Raney Nickel, a highly effective and commonly used catalyst for this transformation.

Protocol 1: Catalytic Hydrogenation using Raney Nickel

Materials:

-

2-Cyanopyridine

-

Raney Nickel (activated, slurry in water)

-

Methanol (anhydrous)

-

Ammonia solution (7N in methanol)

-

Hydrogen gas (high purity)

-

Diatomaceous earth (Celite®)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Standard laboratory glassware

Procedure:

-

Catalyst Preparation: In a well-ventilated fume hood, carefully wash the commercial Raney Nickel slurry (e.g., 5 g) with anhydrous methanol (3 x 50 mL) to remove the water. The catalyst should be kept wet with methanol at all times to prevent ignition.

-

Reaction Setup: To a high-pressure reactor vessel (e.g., 500 mL Parr shaker), add 2-cyanopyridine (10.4 g, 100 mmol) and anhydrous methanol (150 mL).

-

Ammonia Addition: Add a 7N solution of ammonia in methanol (20 mL). The ammonia helps to suppress the formation of secondary amine byproducts.

-

Catalyst Addition: Carefully add the washed Raney Nickel catalyst to the reaction mixture under a stream of inert gas (e.g., argon or nitrogen).

-

Hydrogenation: Seal the reactor and purge the system with hydrogen gas several times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).

-